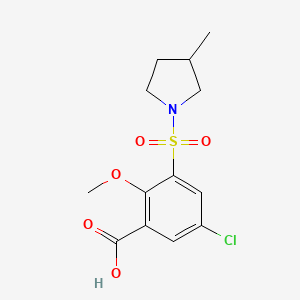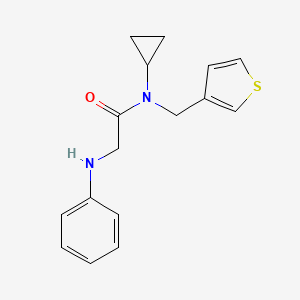
1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid, also known as TFC-039, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
作用機序
1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid exerts its biological effects by inhibiting the activity of various enzymes and proteins in the body. Specifically, 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators in the body. In addition, 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects
The inhibition of COX-2 and HDACs by 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid has been shown to have various biochemical and physiological effects in the body. Specifically, 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid has been shown to reduce inflammation, induce apoptosis in cancer cells, and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid for lab experiments is its high purity, which allows for accurate and reproducible results. In addition, 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid. One potential direction is the development of 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid derivatives with improved solubility and bioavailability for use as drug candidates. Another potential direction is the investigation of the mechanism of action of 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid in more detail, which could lead to the discovery of new targets for drug development. Finally, the use of 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid as a fluorescence probe for the detection of metal ions could also be further explored.
合成法
The synthesis of 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid involves the reaction of 3,4-dihydro-2H-quinoline-6-carboxylic acid with trifluoroacetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid in high purity.
科学的研究の応用
1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid has also been studied for its potential use as a fluorescence probe for the detection of metal ions.
特性
IUPAC Name |
1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4/c14-13(15,16)7-21-12(20)17-5-1-2-8-6-9(11(18)19)3-4-10(8)17/h3-4,6H,1-2,5,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVQFSAWVWMCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)N(C1)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)

![N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)

![3-[(2-Aminopropanoylamino)methyl]benzoic acid](/img/structure/B7587102.png)
![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)

![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)
![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)
![4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid](/img/structure/B7587183.png)


![(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide](/img/structure/B7587200.png)